![molecular formula C18H29N3 B4775072 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine](/img/structure/B4775072.png)
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine
Overview
Description
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine, also known as BEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways, including calcium signaling, neurotransmitter release, and protein kinase C activity. The activation of sigma-1 receptors by 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been shown to have neuroprotective effects, such as the inhibition of oxidative stress and the promotion of neuronal survival.
Biochemical and Physiological Effects:
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin levels, the inhibition of acetylcholinesterase activity, and the promotion of neurite outgrowth. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its neuroprotective properties, and its potential therapeutic effects in various neurological disorders. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other neurological disorders, and the elucidation of its molecular mechanisms of action. Additionally, the development of more selective sigma-1 receptor agonists may provide a more targeted approach for the treatment of neurological disorders.
Scientific Research Applications
1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, such as pain perception, neuroprotection, and neuropsychiatric disorders. 1-benzyl-4-(1-ethyl-4-piperidinyl)piperazine has also been studied for its potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
1-benzyl-4-(1-ethylpiperidin-4-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-2-19-10-8-18(9-11-19)21-14-12-20(13-15-21)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLXTLWIRNWHKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-4-piperidinyl)-4-(phenylmethyl)piperazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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